molecular formula C22H16BrN3O3 B303030 5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Katalognummer B303030
Molekulargewicht: 450.3 g/mol
InChI-Schlüssel: QKUOLJHATAZBPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in various applications, including as a therapeutic agent for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes, including tyrosine kinases. This compound binds to the ATP-binding site of these enzymes, thereby preventing their activation and downstream signaling. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects through the inhibition of various inflammatory mediators, including prostaglandins and leukotrienes.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases. This compound has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is its potent inhibitory activity against various enzymes, including tyrosine kinases, which are implicated in the development of various diseases, including cancer. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of 5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One potential direction is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases, warrants further investigation. Finally, the potential use of this compound as a research tool for the study of various enzymes and signaling pathways also requires further investigation.
Conclusion
In conclusion, 5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in various applications, including as a therapeutic agent for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide have been discussed in this paper. Further research is required to fully understand the potential of this compound in various scientific research applications.

Synthesemethoden

The synthesis of 5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves the reaction between 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid and 5-amino-2-bromo-4-methoxybenzoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dimethylformamide (DMF). The resulting product is purified using column chromatography to obtain 5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in high yield.

Wissenschaftliche Forschungsanwendungen

5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been studied extensively for its potential use in various scientific research applications. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, which are implicated in the development of various diseases, including cancer. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Eigenschaften

Produktname

5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Molekularformel

C22H16BrN3O3

Molekulargewicht

450.3 g/mol

IUPAC-Name

5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16BrN3O3/c1-28-19-11-10-16(23)13-18(19)20(27)24-17-9-5-8-15(12-17)22-26-25-21(29-22)14-6-3-2-4-7-14/h2-13H,1H3,(H,24,27)

InChI-Schlüssel

QKUOLJHATAZBPF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.